(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Overview
Description
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is an organic compound that features a thiazole ring attached to a propenoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid typically involves the condensation of a thiazole derivative with an appropriate aldehyde or ketone, followed by oxidation to form the propenoic acid moiety. One common method involves the use of phosphorus pentasulfide as a sulfurizing agent in the Paal–Knorr reaction . This reaction can be carried out under basic conditions to generate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Halogenating agents or nucleophiles like amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The propenoic acid moiety may also participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
1,3-thiazole: A simpler thiazole derivative without the propenoic acid moiety.
Thiadiazoles: Compounds containing a similar sulfur-nitrogen ring structure but with different substituents.
Thiazolo[3,2-a]pyrimidines: More complex structures with additional fused rings.
Uniqueness: (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is unique due to the combination of the thiazole ring and the propenoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWFCOHMNRSNNY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144163-52-0 | |
Record name | (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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